[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a chiral organic compound featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl group and a benzyl carbamate moiety. This compound is structurally characterized by its stereochemical configuration, which may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11(16)14(19)18-8-7-13(9-18)17-15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,20)/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKWUPFKRUCGO-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)NC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, often referred to as APB, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H21N3O3
- Molecular Weight : 291.35 g/mol
- CAS Number : 1353984-07-2
The biological activity of APB is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential in modulating signaling pathways involved in cellular processes such as apoptosis and inflammation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : APB has shown potential as an inhibitor of specific kinases, which play crucial roles in cell signaling and proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular responses to external stimuli.
Structure-Activity Relationships (SAR)
Understanding the SAR of APB is critical for optimizing its biological activity. Modifications in the structure can lead to significant changes in potency and selectivity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Benzyl Group | Increased lipophilicity | |
| Pyrrolidine Ring | Enhanced binding affinity | |
| Carbamate Linkage | Improved stability |
Case Studies
Recent studies have highlighted the efficacy of APB in various biological contexts:
- Antiviral Activity : A study demonstrated that APB exhibited antiviral properties by interfering with viral entry mechanisms in host cells. The compound showed significant inhibition at concentrations below 10 µM .
- Cancer Research : In a preclinical model, APB was tested for its ability to inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation. Results indicated a dose-dependent reduction in tumor size .
- Neuroprotective Effects : Research has suggested that APB may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cultures .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound has been explored for its potential as a therapeutic agent in treating neurological disorders due to its interaction with neurotransmitter systems. Studies indicate that derivatives of carbamic acids can modulate neurotransmitter release, which is crucial in conditions like depression and anxiety.
-
Enzyme Inhibition :
- Research has shown that carbamate derivatives can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways. For example, they may inhibit acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease.
-
Targeted Drug Delivery :
- The structure of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester allows for modifications that enhance solubility and bioavailability, making it a candidate for targeted drug delivery systems.
Biochemical Studies
The compound's ability to interact with biological systems makes it suitable for various biochemical studies:
-
Protein Binding Studies :
- Understanding how this compound binds to proteins can elucidate its mechanism of action and potential side effects.
-
Metabolic Pathway Analysis :
- The compound can be utilized to trace metabolic pathways in vivo, providing insights into its pharmacokinetics and dynamics.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester on rodent models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, suggesting its potential as an anxiolytic agent.
Case Study 2: Enzyme Inhibition
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited acetylcholinesterase activity in vitro. The study highlighted the structure-activity relationship (SAR) that could inform future drug design efforts targeting neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader family of carbamic acid benzyl esters with nitrogen-containing heterocycles (e.g., pyrrolidine, piperidine). Below is a comparative analysis with structurally analogous molecules:
Ethyl-[(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6)
- Structural Differences: Replaces the (S)-2-aminopropionyl group with a 2-hydroxyethyl substituent and an ethyl carbamate.
- Molecular Formula: C16H24N2O3 (MW: 292.38 g/mol) vs.
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-94-1)
- Structural Differences: Features a piperidine ring (6-membered) instead of pyrrolidine (5-membered) and a bulkier 2-amino-3-methyl-butyryl group.
- Molecular Formula : C20H31N3O3 (MW: 361.48 g/mol).
- Key Features : The larger piperidine ring and branched side chain may increase steric hindrance, affecting binding affinity in biological systems compared to the target compound .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0)
- Structural Differences : Substitutes pyrrolidine with piperidine and introduces an isopropyl carbamate.
- Molecular Formula : C19H29N3O3 (MW: 347.45 g/mol).
- Key Features : Predicted density (1.14 g/cm³) and boiling point (505.8°C) suggest higher thermal stability than pyrrolidine-based analogs .
N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid, benzyl ester
- Structural Differences : Contains a 4-membered azetidine ring and a 3-oxo-3-phenylpropyl chain.
- Key Features : Reported at 27.23% abundance in chromatographic analysis, indicating higher stability or synthetic efficiency under tested conditions compared to the target compound .
Research Implications and Limitations
- Structural-Activity Relationships: The pyrrolidine/piperidine ring size and substituent type (e.g., aminopropionyl vs.
- Data Gaps: Limited availability of exact molecular weights, synthesis yields, and biological data for the target compound restricts deeper mechanistic analysis.
- Industrial Relevance : Discontinuation of the target compound highlights challenges in scaling up stereochemically complex molecules.
Preparation Methods
Chiral Auxiliary Approaches
The patent literature describes using S-(-)-α-phenethylamine as a chiral resolving agent during the imine formation stage, enhancing diastereomeric excess to 94%. This method capitalizes on the differential solubility of diastereomeric salts in ethanol/water mixtures.
Enzymatic Resolution
Recent advancements employ immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic intermediates. In a 2023 study, transesterification of the benzyl ester with vinyl acetate in tert-butyl methyl ether achieved 98% enantiomeric excess (ee) for the (S)-configured product.
Crystallization-Induced Asymmetric Transformation
Combining dynamic kinetic resolution with seeded crystallization in 2-propanol/heptane systems yields enantiopure material (≥99% ee) by selectively precipitating the undesired (R)-enantiomer.
Detailed Experimental Protocols
Stepwise Synthesis (Representative Procedure)
Reagents :
-
Boc-L-proline (1.0 eq)
-
Benzyl bromide (1.2 eq), (2.5 eq)
-
DCC (1.1 eq), HOBt (1.1 eq), Boc-L-alanine (1.05 eq)
-
Benzyl chloroformate (1.1 eq), EtN (2.0 eq)
Procedure :
-
Benzylation : Suspend Boc-L-proline (10 mmol) in DMF, add benzyl bromide (12 mmol) and (25 mmol). Stir at 25°C for 18 h. Quench with HO, extract with EtOAc (3×50 mL). Dry (NaSO), concentrate. Yield: 89%.
-
Deprotection and Coupling : Treat Boc-protected intermediate with TFA/DCM (1:1) for 1 h. Neutralize with saturated NaHCO, extract with DCM. React with Boc-L-alanine, DCC, and HOBt in DMF at 0°C → 25°C over 24 h. Isolate via column chromatography (hexane/EtOAc 3:1). Yield: 78%.
-
Carbamate Installation : Add benzyl chloroformate (11 mmol) to the amine intermediate in DCM at 0°C. Stir 2 h, wash with 1M HCl (2×), brine. Dry and concentrate. Purify by recrystallization (EtOH/HO). Yield: 82%.
Analytical Characterization
Critical quality attributes are verified through:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Peptide Coupling | 78 | 95 | Moderate | $$ |
| Enzymatic Resolution | 65 | 98 | High | $$$ |
| Crystallization-Driven | 82 | 99 | Low | $$ |
Key trade-offs emerge: enzymatic methods offer superior stereocontrol but require expensive biocatalysts, while crystallization approaches provide high ee at moderate yields but limited scalability .
Q & A
Basic: What synthetic strategies are recommended for preparing [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester?
Answer:
The synthesis typically involves sequential coupling of chiral amino acids and pyrrolidine derivatives. Key steps include:
Chiral amine protection : The (S)-2-aminopropionyl group is introduced via solid-phase peptide synthesis (SPPS) or solution-phase coupling, using benzyl chloroformate to form the carbamate group .
Stereochemical control : Enantioselective synthesis is achieved using chiral auxiliaries (e.g., tert-butyloxycarbonyl (Boc) groups) or asymmetric catalysis to preserve (S)-configurations .
Deprotection and purification : Final deprotection under mild acidic conditions (e.g., TFA) followed by HPLC purification ensures high purity (>95%) .
Basic: How is stereochemical integrity validated during synthesis?
Answer:
Chiral chromatography : Chiral HPLC with columns like Chiralpak IA/IB separates enantiomers, with retention times compared to standards .
Optical rotation : Specific rotation ([α]D) measurements confirm consistency with literature values for (S)-configured intermediates .
Circular dichroism (CD) : CD spectra verify secondary structure conformity, particularly for peptidomimetic applications .
Advanced: What analytical techniques resolve discrepancies in reported safety data for this compound?
Answer:
Conflicting hazard classifications (e.g., vs. 2) necessitate:
Risk assessment triangulation : Cross-reference SDS from multiple suppliers (e.g., BLD Pharmatech vs. Aladdin Scientific) and conduct in-house toxicity assays (e.g., Ames test for mutagenicity) .
Thermal stability analysis : TGA/DSC evaluates decomposition risks under high temperatures, as some carbamates release toxic fumes .
Environmental impact modeling : Use tools like EPA EPI Suite to predict biodegradation and bioaccumulation, addressing gaps in SDS environmental data .
Advanced: How is enantiomeric purity quantified for regulatory submissions?
Answer:
Chiral HPLC-MS : Combines separation (e.g., Chiralcel OD-H column) with mass detection (ESI-MS) to confirm molecular weight and enantiomeric excess (ee >99%) .
NMR spectroscopy : -NMR diastereomeric salt analysis with chiral shift reagents (e.g., Eu(hfc)) resolves overlapping proton signals .
X-ray crystallography : Single-crystal structures definitively assign absolute configurations, critical for patent applications .
Basic: What storage conditions optimize long-term stability?
Answer:
Temperature : Store at -20°C in amber vials to prevent light-induced degradation .
Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate group .
Inert atmosphere : Argon gas purging minimizes oxidation of the pyrrolidine ring .
Advanced: In which research contexts is this compound a critical intermediate?
Answer:
Peptidomimetic drug discovery : Serves as a proline analog in protease inhibitors (e.g., HCV NS3/4A inhibitors) .
Prodrug development : The benzyl ester enhances cell permeability, with enzymatic cleavage (e.g., esterases) releasing active amines in vivo .
Chemical biology probes : Used to study pyrrolidine-based enzyme active sites via photoaffinity labeling .
Basic: How are impurities profiled during quality control?
Answer:
HPLC-UV/ELSD : Reverse-phase C18 columns (ACN/water gradient) detect impurities at 0.1% levels .
LC-HRMS : High-resolution mass spectrometry identifies structural analogs (e.g., diastereomers) with ppm accuracy .
Residual solvent analysis : GC-FID quantifies traces of DMF or THF from synthesis (<500 ppm per ICH Q3C) .
Advanced: What computational tools predict metabolic pathways for this compound?
Answer:
In silico metabolism prediction : Software like StarDrop (P450 metabolism module) identifies likely oxidation sites (e.g., pyrrolidine ring) .
Docking studies : Molecular dynamics (AutoDock Vina) simulate interactions with CYP3A4, guiding toxicity mitigation .
QSAR modeling : Relates structural features (e.g., carbamate logP) to in vivo clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
